molecular formula C6H4BrNO3S B1606144 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one CAS No. 2160-55-6

1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one

Cat. No. B1606144
CAS RN: 2160-55-6
M. Wt: 250.07 g/mol
InChI Key: MSWCULJVEJDHGN-UHFFFAOYSA-N
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Description

“1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one” is a chemical compound with the molecular formula C6H4BrNO3S . It is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

The melting point of “1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one” is 105 °C .

Scientific Research Applications

Substitution Reactions and Ionic Processes

1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one is involved in complex chemical reactions, including substitution reactions and ionic processes. Studies have shown that nitrothiophens, closely related to this compound, participate in novel ionic substitution processes involving nucleophilic attack on the thiophen ring. These reactions can yield various derivatives through SRN1, SN2, elimination, electron transfer, and radical coupling processes, which are fundamental in synthesizing new chemical entities (Newcombe & Norris, 1979).

Synthesis of Antimicrobials

Derivatives of 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one have been synthesized and tested for their antimicrobial properties. For example, 3-(5-Nitro-2-thienyl) acrylic acid, a derivative, has been synthesized and converted into various amide and ester derivatives. These compounds have demonstrated antibacterial activities in vitro, highlighting the potential of this chemical in developing new antimicrobial agents (Kimura, Yabuuchi, & Hisaki, 1962).

Studies in Organic Chemistry

In the field of organic chemistry, 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one is significant for studying various chemical reactions and synthesizing new compounds. For instance, its derivatives have been used to study the nitration and bromination of certain compounds, contributing to our understanding of chemical reactions and synthesis methods in organic chemistry (Uritskaya, Anisimova, & Yakhontov, 1979).

Crystal and Molecular Structure Analysis

This compound is also crucial in crystallography and molecular structure analysis. The study of its derivatives' crystal and molecular structures provides insights into the arrangement and behavior of molecules in solid forms, which is essential for developing materials with specific properties and applications (Reid & Paul, 1971).

Nonlinear Optical Properties

Derivatives of 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one have been explored for their nonlinear optical properties. Research on these derivatives has contributed to understanding and developing materials for optical applications, including telecommunications and laser technology (Patil et al., 2018)

properties

IUPAC Name

1-(5-bromo-4-nitrothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3S/c1-3(9)5-2-4(8(10)11)6(7)12-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWCULJVEJDHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(S1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337250
Record name 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one

CAS RN

2160-55-6
Record name 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-5-acetyl thiophene oxime (35.2 g) (0.16 mole) was dissolved in concentrated sulphuric acid (80 ml) at 5°-10° C. A mixture of fuming nitric acid (95-98%) (10.6 g) (0.16 mole) in concentrated sulphuric acid (10 ml) was added dropwise at less than 10° C. The temperature, after the addition, was allowed to rise to room temperature and the system stirred there for 60 minutes. Paraformaldehyde (2.0 g) was then added carefully and the mixture stirred at room temperature for 15 minutes. This was followed by the addition of a further amount (15.0 g) of paraformaldehyde at about 20°-26° C. Stirring was continued at this temperature for 2-3 hours further, and then the mixture was drowned into water, stirred for 30 minutes and filtered. The solid 2-bromo-3-nitro-5-acetyl thiophene was washed with water and dried. The yield was 35.3 g (88.25%).
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Ivankin, AA Semenova, VV Nasonova… - J. Appl. Biotechnol …, 2017 - researchgate.net
Describes the process of the formation of the organoleptic characteristics of the raw sausage “Brunswick”, prepared by the original fermented technology of the VM Gorbatov All-Russian …
Number of citations: 5 www.researchgate.net
IM Chernukcha, TG Kuznetsova, VV Nasonova… - Session VIII Muscle …, 2014 - ojs.alpa.uy
The modern trends in the area of packaging are directed at the increase in the assortment and volume of use of combined materials and edible coatings, which are capable of improving …
Number of citations: 3 ojs.alpa.uy
АН Иванкин, ГН Фадеев, ВС Болдырев… - … Прикладная химия и …, 2017 - cyberleninka.ru
Представлены результаты исследований составов химических компонентов, формирующих вкусо-ароматические характеристики пищевой продукции на основе мясного …
Number of citations: 9 cyberleninka.ru

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